2-(2,5-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3-ol 1,1-dioxide
Description
2-(2,5-Dimethylphenyl)-2H-1,2,4-benzothiadiazin-3-ol 1,1-dioxide is a heterocyclic compound featuring a benzothiadiazine core substituted with a 2,5-dimethylphenyl group at the N(2) position and a hydroxyl group at C-2. The 1,1-dioxide moiety enhances its electronic properties and stability, making it a candidate for pharmacological applications. This compound belongs to the broader class of 1,2,4-benzothiadiazine derivatives, which are structurally related to phthalazinones and benzothiazoles—scaffolds known for anti-inflammatory, antimicrobial, and receptor-modulating activities .
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-10-7-8-11(2)13(9-10)17-15(18)16-12-5-3-4-6-14(12)21(17,19)20/h3-9H,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEFNCUFFGTNLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)NC3=CC=CC=C3S2(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3-ol 1,1-dioxide typically involves the following steps:
Formation of the Benzothiadiazine Ring: The initial step involves the cyclization of o-phenylenediamine with sulfur dioxide and a suitable oxidizing agent to form the benzothiadiazine ring.
Substitution Reaction: The benzothiadiazine ring is then subjected to a substitution reaction with 2,5-dimethylphenyl halide under basic conditions to introduce the 2,5-dimethylphenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen-sulfur bond, potentially leading to the cleavage of the benzothiadiazine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents and strong bases like sodium hydride are employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Cleaved benzothiadiazine derivatives.
Substitution: Various substituted benzothiadiazine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 2-(2,5-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3-ol 1,1-dioxide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their pharmacological properties. They have shown potential in the development of anti-inflammatory and anticancer agents due to their ability to modulate biological pathways.
Industry
In the industrial sector, this compound is explored for its use in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3-ol 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt specific biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
1,2,3-Benzothiadiazine 1,1-Dioxides
These compounds share the benzothiadiazine core but differ in substitution patterns. For example, N(2)-substituted 4-amino derivatives (e.g., compound 82 in Scheme 29) prioritize amino groups at C-4, which enhance hydrogen-bonding interactions and bioavailability.
3-(3-Chlorobenzoyl)-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide
This analogue () replaces the dimethylphenyl group with a 3-chlorobenzoyl substituent. The chlorobenzoyl group introduces electron-withdrawing effects, which may enhance receptor affinity, while the hydroxyl group at C-4 (vs. C-3 in the target compound) alters hydrogen-bonding networks. The Merck-derived benzothiadiazole-dioxides (e.g., 67 ) further highlight the importance of C-5 aryl substitutions and N-1 lipophilic groups (e.g., 2,2-difluorocyclopropylmethyl) for achieving sub-1.5 µM EC50 values in FLIPR and GTPγS assays .
Functional Group Impact on Pharmacological Activity
Structural and Conformational Analysis
- The target compound’s benzothiadiazine ring likely adopts a half-chair conformation, as seen in 3-(3-chlorobenzoyl) derivatives, with sulfur and nitrogen atoms displaced from the mean plane .
- Intermolecular hydrogen bonding (N–H⋯O, C–H⋯O) is critical for crystal packing and stability, a feature shared with other 1,1-dioxide derivatives .
Biological Activity
2-(2,5-Dimethylphenyl)-2H-1,2,4-benzothiadiazin-3-ol 1,1-dioxide is a member of the benzothiadiazine family, which has garnered attention for its diverse biological activities. This compound is characterized by its unique structural properties that facilitate interaction with various biological targets. Understanding its biological activity is crucial for potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzothiadiazine core with specific substituents that influence its reactivity and biological interactions. The IUPAC name highlights its complex structure:
- IUPAC Name : 2-(2,5-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3-ol 1,1-dioxide
- Molecular Formula : C₁₅H₁₄N₂O₃S
- Molecular Weight : 302.35 g/mol
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors. The mechanism of action may involve:
- Enzyme Inhibition : The compound can inhibit certain enzymes, leading to altered metabolic pathways.
- Receptor Modulation : It may bind to receptors, influencing signaling pathways and cellular responses.
Anticancer Activity
Research indicates that compounds within the benzothiadiazine class exhibit significant anticancer properties. A study demonstrated that derivatives of benzothiadiazines showed cytotoxic effects on various cancer cell lines:
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| Benzothiadiazine Derivative A | MCF-7 (Breast) | 3.18 ± 0.11 |
| Benzothiadiazine Derivative B | HeLa (Cervical) | 8.12 ± 0.43 |
These findings suggest that modifications to the benzothiadiazine structure can enhance anticancer efficacy .
Antimicrobial Activity
Studies have also reported antimicrobial effects of benzothiadiazine derivatives against various pathogens. The presence of functional groups in the structure contributes to enhanced activity against bacteria and fungi.
Case Studies
Several case studies have highlighted the effectiveness of benzothiadiazine derivatives in clinical settings:
- Study on Breast Cancer : A derivative exhibited strong inhibitory potential against MCF-7 cells, suggesting its role as a potential therapeutic agent in breast cancer treatment.
- Cytotoxicity Assays : In vitro assays demonstrated significant growth inhibition in cancer cell lines when treated with the compound, indicating a promising avenue for drug development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
